molecular formula C10H9Cl2NO3 B8421356 [(alpha-Methyl-3,4-dichlorobenzylidene amino)oxy] acetic acid

[(alpha-Methyl-3,4-dichlorobenzylidene amino)oxy] acetic acid

Cat. No. B8421356
M. Wt: 262.09 g/mol
InChI Key: URUAGXAFBAIIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071686

Procedure details

In the manner described in example 1, the above substance was obtained by boiling 4.73 g or 3,4-dichloroacetophenone, 2.74 g of hemihydrochloride of aminooxyacetic acid and 6.15 g of sodium acetate in 80% ethanol for one hour. After one crystallisation from a mixture of benzene and petroleum ether, the melting point was 128°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1)=O.[NH2:12][O:13][CH2:14][C:15]([OH:17])=[O:16].C([O-])(=O)C.[Na+]>C(O)C>[CH3:1][C:2](=[N:12][O:13][CH2:14][C:15]([OH:17])=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOCC(=O)O
Step Three
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above substance was obtained
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After one crystallisation
ADDITION
Type
ADDITION
Details
from a mixture of benzene and petroleum ether

Outcomes

Product
Name
Type
Smiles
CC(C1=CC(=C(C=C1)Cl)Cl)=NOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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